Cas no 2138512-36-2 (Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate)

Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate is a fluorinated benzofuran derivative with potential applications in pharmaceutical and agrochemical research. The compound features a fused benzofuran core substituted with a fluorine atom and a methoxy group, enhancing its electronic and steric properties. The ester functionality at the 3-position offers versatility for further synthetic modifications. Its structural framework is of interest in medicinal chemistry for designing bioactive molecules, particularly due to the fluorine substitution, which can improve metabolic stability and binding affinity. The compound is typically used as an intermediate in the synthesis of more complex heterocyclic systems. Handling requires standard laboratory precautions due to its organic nature.
Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate structure
2138512-36-2 structure
商品名:Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate
CAS番号:2138512-36-2
MF:C11H11FO4
メガワット:226.201047182083
CID:5301012

Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate
    • 3-Benzofurancarboxylic acid, 5-fluoro-2,3-dihydro-6-methoxy-, methyl ester
    • Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate
    • インチ: 1S/C11H11FO4/c1-14-10-4-9-6(3-8(10)12)7(5-16-9)11(13)15-2/h3-4,7H,5H2,1-2H3
    • InChIKey: MSFHJBXZBBLXJO-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=CC2=C(C=1)C(C(=O)OC)CO2)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 271
  • トポロジー分子極性表面積: 44.8
  • 疎水性パラメータ計算基準値(XlogP): 1.6

Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-785128-0.5g
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate
2138512-36-2 95.0%
0.5g
$1660.0 2025-02-22
Enamine
EN300-785128-5.0g
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate
2138512-36-2 95.0%
5.0g
$5014.0 2025-02-22
Enamine
EN300-785128-10.0g
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate
2138512-36-2 95.0%
10.0g
$7435.0 2025-02-22
Enamine
EN300-785128-1.0g
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate
2138512-36-2 95.0%
1.0g
$1729.0 2025-02-22
Enamine
EN300-785128-0.05g
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate
2138512-36-2 95.0%
0.05g
$1452.0 2025-02-22
Enamine
EN300-785128-2.5g
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate
2138512-36-2 95.0%
2.5g
$3389.0 2025-02-22
Enamine
EN300-785128-0.1g
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate
2138512-36-2 95.0%
0.1g
$1521.0 2025-02-22
Enamine
EN300-785128-0.25g
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate
2138512-36-2 95.0%
0.25g
$1591.0 2025-02-22

Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate 関連文献

Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylateに関する追加情報

Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate: A Comprehensive Overview

Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate, with the CAS number 2138512-36-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and structural versatility. The molecule features a benzofuran ring system with substituents at positions 5 and 6, namely a fluorine atom and a methoxy group, respectively. Additionally, the carboxylate group at position 3 is esterified with a methyl group, contributing to the compound's unique chemical properties.

The benzofuran framework is a fused bicyclic structure consisting of a benzene ring and a furan ring. This structure is highly aromatic and provides a rigid platform for various functional groups to interact. In the case of Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate, the fluorine atom at position 5 introduces electron-withdrawing effects, while the methoxy group at position 6 contributes electron-donating properties. These opposing electronic effects create a dynamic balance that influences the compound's reactivity and biological activity.

Recent studies have highlighted the potential of this compound in drug discovery. For instance, researchers have explored its role as a modulator of kinase activity, which is crucial in treating various diseases such as cancer and inflammatory disorders. The fluorine substitution at position 5 has been shown to enhance the compound's ability to bind to specific protein targets, thereby improving its therapeutic efficacy. Furthermore, the methoxy group at position 6 plays a significant role in stabilizing the molecule's conformation and enhancing its solubility in biological systems.

The synthesis of Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate involves a multi-step process that typically begins with the preparation of the benzofuran skeleton. One common approach involves the cyclization of an appropriate dienol ether derivative under acidic conditions. Subsequent functionalization steps include the introduction of fluorine and methoxy groups through nucleophilic aromatic substitution or other suitable methods. The final step involves esterification to yield the methyl carboxylate derivative.

From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These methods provide insights into the compound's molecular structure, purity, and stability. For example, ¹H NMR spectroscopy can reveal information about the proton environments around the benzofuran ring and substituents, while ¹³C NMR offers details about carbon chemical shifts.

In terms of applications, Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate has shown promise in several areas. Its ability to modulate cellular signaling pathways makes it a valuable tool in drug development. Additionally, its structural features make it suitable for use as an intermediate in organic synthesis or as a building block for more complex molecules.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with key therapeutic targets such as kinases and G-protein coupled receptors (GPCRs). These insights are invaluable for guiding further optimization efforts aimed at improving potency and selectivity.

In conclusion, Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate represents a compelling example of how structural modifications can influence a compound's chemical and biological properties. With ongoing research exploring its therapeutic potential and synthetic applications, this compound continues to be an area of active investigation in contemporary chemistry.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量